REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](B(O)O)[CH:2]=1.[Br:10][C:11]1[CH:12]=[N:13][N:14]2[CH:19]=[C:18](Br)[CH:17]=[N:16][C:15]=12.C(=O)(O)[O-].[Na+]>CN(C=O)C>[Br:10][C:11]1[CH:12]=[N:13][N:14]2[CH:19]=[C:18]([C:3]3[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=3)[CH:17]=[N:16][C:15]=12 |f:2.3|
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NN2C1N=CC(=C2)Br
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
palladium tetrakistriphenylphosphine
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between water/methylene chloride
|
Type
|
WASH
|
Details
|
The organics were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (1-5% methanol/methylene chloride)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN2C1N=CC(=C2)C=2C=NC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |